molecular formula C16H23NO2 B13166039 Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate

Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate

Cat. No.: B13166039
M. Wt: 261.36 g/mol
InChI Key: WZKUTVIACZTEND-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate is a chemical compound with the molecular formula C16H23NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its diverse applications in scientific research and industry. This compound is often used in the synthesis of various pharmaceuticals and has shown potential in biological and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-3-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. It is believed to modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate stands out due to its unique combination of a piperidine ring and a phenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate, a compound characterized by its unique structure combining a phenyl group and a piperidine ring, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H25NC_{17}H_{25}N with a molecular weight of approximately 273.37 g/mol. The compound's structure facilitates interactions with various biological targets, which underpins its therapeutic potential.

Property Value
Molecular FormulaC17H25NC_{17}H_{25}N
Molecular Weight273.37 g/mol
Functional GroupsEster, Piperidine

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies indicate that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against various cancer cell lines . For example, derivatives of piperidine have shown enhanced activity against hypopharyngeal tumor cells compared to standard treatments like bleomycin.
  • Enzyme Interactions : The compound has been investigated for its ability to modulate enzyme activities, particularly in the context of Alzheimer's disease where it may inhibit acetylcholinesterase and butyrylcholinesterase . This modulation can lead to increased levels of neurotransmitters, which is beneficial in neurodegenerative conditions.
  • Antiviral and Antimicrobial Properties : this compound has also been studied for its antiviral properties against viruses such as HIV and HSV . Its derivatives have shown moderate protection against viral infections in vitro.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors or enzymes, altering their activity and leading to significant biochemical effects .
  • Protein-Ligand Interactions : It has been utilized in studies involving protein-ligand binding, which is crucial for understanding its therapeutic applications.
  • Cytotoxic Mechanisms : The compound's ability to induce apoptosis in cancer cells suggests that it may disrupt normal cellular functions through DNA intercalation or other mechanisms.

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

  • Anticancer Research : A study demonstrated that piperidine derivatives showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents . This research supports the development of new anticancer drugs based on this scaffold.
  • Neuroprotective Studies : Research focusing on Alzheimer's disease has shown that compounds similar to this compound can effectively inhibit key enzymes involved in cholinergic transmission, suggesting potential as therapeutic agents for cognitive enhancement .
  • Antiviral Activity Testing : In vitro studies revealed that derivatives of this compound exhibited significant antiviral activity against HIV and HSV, indicating its potential as a lead compound in antiviral drug development .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

ethyl 3-phenyl-3-piperidin-4-ylpropanoate

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14/h3-7,14-15,17H,2,8-12H2,1H3

InChI Key

WZKUTVIACZTEND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2

Origin of Product

United States

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